Methyl 5-fluoro-6-methoxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

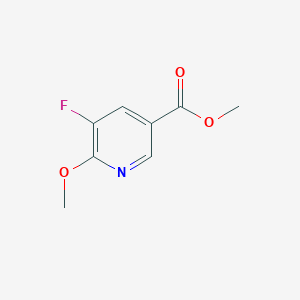

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBPCUZDKHCJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-6-methoxynicotinate, bearing the CAS number 953780-40-0 , is a halogenated and methoxy-substituted pyridine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery.[1] Its unique electronic properties, conferred by the strategic placement of a fluorine atom and a methoxy group on the nicotinic acid scaffold, position it as a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic approach based on established organic chemistry principles, its potential applications in drug development, and a discussion of its structure-activity relationship in the context of analogous compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design. The high electronegativity and relatively small size of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate into improved pharmacokinetic profiles and enhanced therapeutic efficacy.

This compound (Figure 1) is a prime example of a fluorinated pyridine building block. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 6-position creates a unique electronic environment within the pyridine ring, influencing its reactivity and potential interactions with biological macromolecules.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its key properties can be summarized as follows.[2]

| Property | Value | Source |

| CAS Number | 953780-40-0 | [1] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| IUPAC Name | methyl 5-fluoro-6-methoxypyridine-3-carboxylate | Inferred |

| Physical State | Not available | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

Spectroscopic Data Interpretation (Predicted)

Based on the structure, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display eight unique carbon signals corresponding to the molecular formula. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹J C-F).

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretches for the ester and methoxy groups, and C-F and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 185.15.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted pyridine precursor. One possible forward synthesis is outlined below. This proposed pathway is illustrative and would require experimental optimization.

Figure 2. A generalized synthetic workflow for this compound.

Key Experimental Protocol: Esterification of a Nicotinic Acid Derivative (A General Procedure)

This protocol describes a general method for the esterification of a carboxylic acid, which would be the final step in the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

5-fluoro-6-methoxynicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluoro-6-methoxynicotinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride using thionyl chloride before the addition of methanol.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoro and methoxy groups can be leveraged to fine-tune the biological activity of a lead compound.

Scaffold for Bioactive Molecules

The nicotinic acid core is a well-established pharmacophore. By using this compound as a starting material, medicinal chemists can introduce this fluorinated and methoxylated scaffold into a variety of molecular architectures. The ester functional group provides a convenient handle for further chemical modifications, such as amidation to form nicotinamides or reduction to the corresponding alcohol.

Potential Therapeutic Areas

While specific biological activities of this compound itself are not widely reported, related fluorinated pyridine and quinoline derivatives have shown promise in several therapeutic areas, including:

-

Antimicrobial Agents: The quinoline core, which is structurally related to pyridine, is a key component of many fluoroquinolone antibiotics.

-

Anticancer Agents: Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

The unique substitution pattern of this compound makes it an intriguing candidate for the development of novel compounds in these and other therapeutic fields.

Structure-Activity Relationship (SAR) Insights

The biological activity of a molecule is intimately linked to its three-dimensional structure and electronic properties. For this compound, the following structural features are of particular importance in a drug design context:

-

Fluorine at the 5-position: The electronegative fluorine atom can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. It can also block a potential site of metabolism, thereby increasing the compound's in vivo half-life.

-

Methoxy Group at the 6-position: The electron-donating methoxy group can modulate the electronic character of the pyridine ring and may participate in hydrogen bonding with a biological target.

-

Methyl Ester at the 3-position: This group can act as a hydrogen bond acceptor and can be readily modified to explore different interactions with a target binding site.

By systematically modifying these positions, researchers can explore the structure-activity relationship and optimize the biological activity of lead compounds derived from this scaffold.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its fluorinated and methoxylated nicotinic acid core offers a unique combination of electronic and steric properties that can be exploited to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-6-methoxynicotinate is a halogenated pyridine derivative of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and insights into its synthesis and potential applications. As a key building block, the strategic incorporation of fluorine and methoxy groups on the nicotinic acid scaffold imparts unique electronic and conformational properties, making it a valuable intermediate for the synthesis of novel bioactive molecules. This document serves as a foundational resource for researchers looking to leverage the potential of this compound in their scientific endeavors.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and participate in crucial binding interactions with biological targets. The strategic functionalization of the pyridine ring is a cornerstone of modern drug design.

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacological properties. Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the in vivo half-life of a drug.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes and reach its target.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, fine-tuning its interaction with biological receptors.

-

Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket.

Similarly, the methoxy group, a common substituent in medicinal chemistry, can influence a molecule's conformation, solubility, and metabolic profile. The combination of both a fluorine atom and a methoxy group on a nicotinic acid ester framework, as seen in this compound, presents a unique and valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Chemical Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| IUPAC Name | methyl 5-fluoro-6-methoxypyridine-3-carboxylate | [1] |

| CAS Number | 953780-40-0 | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 242.2 ± 40.0 °C at 760 mmHg (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane.[2] |

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, a predictive analysis based on established principles of spectroscopic interpretation provides valuable insights for its characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy substituents.

-

Aromatic Protons (Pyridyl-H): Two signals are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position is expected to be a doublet, coupled to the fluorine atom at C5. The proton at the C4 position will likely appear as a doublet as well, with coupling to the fluorine atom.

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected for the methoxy group, likely in the range of δ 3.8-4.2 ppm.

-

Ester Methyl Protons (-COOCH₃): A singlet integrating to three protons for the methyl ester group is anticipated, typically appearing around δ 3.7-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-170 ppm.[3]

-

Aromatic Carbons (Pyridyl-C): Six distinct signals are expected for the pyridine ring carbons. The carbons directly attached to the electronegative fluorine and oxygen atoms (C5 and C6) will be significantly deshielded and appear at lower field. The chemical shifts of the other ring carbons will also be influenced by the substituent effects.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the range of δ 50-60 ppm.

-

Ester Methyl Carbon (-COOCH₃): The carbon of the methyl ester group is anticipated to resonate around δ 50-55 ppm.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[5][6]

-

C-O Stretch (Ester and Methoxy): Stretching vibrations for the C-O bonds will likely appear in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption band characteristic of the C-F bond is expected in the range of 1000-1100 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions are anticipated in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.[7]

Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to the following fragmentation pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 185.

-

Loss of Methoxy Radical (-•OCH₃): Fragmentation of the methoxy group would result in a fragment at m/z = 154.

-

Loss of Methyl Radical (-•CH₃): Loss of the methyl group from the ester would lead to a fragment at m/z = 170.

-

Loss of COOCH₃ Radical: Cleavage of the entire methyl ester group would produce a fragment at m/z = 126.

Synthesis and Reactivity

General Synthetic Strategies

The synthesis of this compound can be approached through several established methods for the preparation of substituted nicotinic acid derivatives. A common strategy involves the construction of the substituted pyridine ring followed by esterification.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

One plausible synthetic route could involve the use of a pre-functionalized pyridine precursor, followed by a series of substitution and functional group manipulation steps to introduce the fluoro, methoxy, and methyl ester moieties at the desired positions. The synthesis of related substituted nicotinic acid esters often involves multi-step sequences including halogenation, nitration, reduction, and diazotization followed by substitution reactions.[8]

Key Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-fluoro-6-methoxynicotinic acid. This carboxylic acid can then be converted to other derivatives such as amides.

-

Nucleophilic Aromatic Substitution: The pyridine ring, particularly with the electron-withdrawing fluorine atom, can be susceptible to nucleophilic aromatic substitution reactions at specific positions.

-

Cross-Coupling Reactions: The presence of the halogen (fluorine) allows for potential participation in various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Applications in Drug Discovery and Agrochemicals

While specific approved drugs containing the this compound scaffold are not yet prevalent, its structural motifs are of significant interest in the design of novel therapeutic agents. Fluorinated and methoxylated pyridine derivatives are key components in a wide range of bioactive molecules.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine rings.

-

Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antiviral compounds.

-

Neurological Disorders: A variety of central nervous system (CNS) active drugs contain pyridine and its derivatives.

The unique substitution pattern of this compound makes it an attractive starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Furthermore, fluorinated heterocyclic compounds are integral to the agrochemical industry, with many herbicides, fungicides, and insecticides containing these motifs. The properties imparted by fluorine can enhance the efficacy and environmental profile of these agents.

Experimental Protocol Workflow for Compound Screening:

Caption: General workflow for utilizing this compound in a drug discovery screening cascade.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Handling: Use in a well-ventilated area. Avoid inhalation, and contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.[9]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and agrochemicals. Its unique combination of a fluorinated and methoxylated pyridine core provides a strategic starting point for the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. This technical guide serves as a comprehensive resource for researchers, providing essential information on its physicochemical properties, spectroscopic characterization, and potential for future innovation. As the demand for novel and effective therapeutic and agrochemical agents continues to grow, the importance of such strategically functionalized intermediates is poised to increase significantly.

References

- 1. Ethyl 5-fluoro-6-methylquinoline-3-carboxylate | C13H12FNO2 | CID 71527097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-6-methoxynicotinate: A Key Precursor for Pharmaceutical Innovation

Abstract

Methyl 5-fluoro-6-methoxynicotinate is a pivotal precursor in the synthesis of a variety of pharmacologically active molecules.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the pyridine ring, imparts desirable physicochemical properties to target compounds, influencing their metabolic stability, binding affinity, and overall efficacy. This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance of Fluorinated and Methoxylated Nicotinates

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding interactions. Similarly, the methoxy group can influence a molecule's lipophilicity and hydrogen bonding capacity. The combination of these two functional groups on a nicotinic acid scaffold, as seen in this compound, offers a versatile platform for the development of novel therapeutics. This guide elucidates a rational and practical synthetic approach to this valuable building block, emphasizing the underlying chemical principles that govern the selection of reagents and reaction conditions.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core of this approach involves the construction of the substituted pyridine ring, followed by functional group manipulations to install the desired methoxy and ester moieties.

Caption: Retrosynthetic analysis of this compound.

This proposed pathway commences with the synthesis of a di-halogenated fluoronicotinic acid derivative, which offers orthogonal reactivity for subsequent functionalization.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

The synthesis of the key intermediate, 2,6-dichloro-5-fluoronicotinic acid, can be achieved through various routes. One established method involves the construction of a dihydroxynicotinic acid derivative followed by chlorination.[3][4]

Experimental Protocol:

-

Formation of Methyl 2,6-dihydroxy-5-fluoronicotinate: To a solution of ethyl fluoroacetate and ethyl formate at 0°C, sodium methoxide is added. After stirring, a solution of methyl malonamate in methanol is added, and the mixture is refluxed. Acidification with hydrochloric acid followed by cooling and filtration yields methyl 2,6-dihydroxy-5-fluoronicotinate.[3]

-

Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride: The methyl 2,6-dihydroxy-5-fluoronicotinate is treated with a mixture of phosphorus oxychloride and a lithium reagent to directly afford 2,6-dichloro-5-fluoronicotinoyl chloride in a one-step process.[3]

-

Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid: The resulting acid chloride is carefully hydrolyzed with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the desired 2,6-dichloro-5-fluoronicotinic acid.[3]

Causality of Experimental Choices: The use of readily available starting materials like ethyl fluoroacetate and ethyl formate makes this initial step cost-effective. The one-pot chlorination using phosphorus oxychloride and a lithium reagent is an efficient method to introduce the chloro groups, which are crucial for the subsequent selective functionalization.[3]

Step 2: Selective Dechlorination to 2-Chloro-5-fluoronicotinic Acid

The selective removal of the chlorine atom at the 6-position is a critical step. This can be achieved through catalytic hydrogenation.

Experimental Protocol:

-

A solution of 2,6-dichloro-5-fluoronicotinic acid in a suitable solvent (e.g., ethanol) is treated with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-chloro-5-fluoronicotinic acid.[5]

Trustworthiness of the Protocol: This selective dechlorination is a well-established transformation in heterocyclic chemistry. The 6-position of the pyridine ring is generally more susceptible to nucleophilic attack and reduction compared to the 2-position, providing a reliable method for selective functionalization.

Step 3: Nucleophilic Aromatic Substitution: Methoxylation to 5-Fluoro-6-methoxynicotinic Acid

The introduction of the methoxy group is accomplished via a nucleophilic aromatic substitution reaction, displacing the remaining chloro group.

Experimental Protocol:

-

2-Chloro-5-fluoronicotinic acid is dissolved in a suitable solvent such as methanol.

-

Sodium methoxide is added to the solution, and the reaction mixture is heated to reflux.[6]

-

The reaction progress is monitored by an appropriate analytical technique.

-

After completion, the reaction is cooled, and the solvent is removed. The residue is then dissolved in water and acidified to precipitate the product, 5-fluoro-6-methoxynicotinic acid.

Authoritative Grounding: The displacement of a halogen on a pyridine ring with an alkoxide is a classic and efficient method for introducing alkoxy groups.[6] The electron-withdrawing nature of the fluorine atom and the carboxylic acid group facilitates this nucleophilic substitution.

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid to yield the target molecule. A standard Fischer esterification is a suitable and scalable method.

Experimental Protocol:

-

5-Fluoro-6-methoxynicotinic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The mixture is heated to reflux for several hours until the reaction is complete, as indicated by TLC or LC-MS.

-

The excess methanol is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product, this compound.[7]

Caption: Proposed synthetic workflow for this compound.

Data Summary and Characterization

The following table summarizes the key transformations and expected outcomes for the synthesis of this compound.

| Step | Transformation | Key Reagents | Expected Yield (%) | Analytical Characterization |

| 1 | Ring Formation & Chlorination | Ethyl fluoroacetate, Ethyl formate, NaOMe, POCl₃ | 60-70 | ¹H NMR, ¹³C NMR, MS |

| 2 | Selective Dechlorination | H₂, Pd/C | 85-95 | ¹H NMR, ¹³C NMR, MS |

| 3 | Methoxylation | NaOMe, Methanol | 75-85 | ¹H NMR, ¹³C NMR, MS |

| 4 | Esterification | Methanol, H₂SO₄ | 90-98 | ¹H NMR, ¹³C NMR, MS, HPLC[8] |

Conclusion

This technical guide outlines a robust and scientifically sound synthetic route to this compound, a valuable precursor for drug discovery and development. By providing detailed experimental protocols, mechanistic insights, and a clear rationale for each step, this document serves as a practical resource for researchers in the pharmaceutical and chemical industries. The presented synthesis is designed to be efficient and scalable, enabling the reliable production of this key building block for the advancement of innovative therapeutic agents.

References

- 1. Drug precursors - Wikipedia [en.wikipedia.org]

- 2. ravimiamet.ee [ravimiamet.ee]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. 6-Methoxynicotinic acid | 66572-55-2 [chemicalbook.com]

- 8. 953780-40-0|this compound|BLD Pharm [bldpharm.com]

The Strategic Role of Methyl 5-fluoro-6-methoxynicotinate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Growing Prominence of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. Fluorine's unique physicochemical properties—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer a powerful toolkit for optimizing the metabolic stability, bioavailability, and target-binding affinity of therapeutic agents.[1][2] Among the myriad of fluorinated building blocks, substituted pyridines have garnered significant attention due to the prevalence of the pyridine motif in a vast number of approved pharmaceuticals.[3][4]

This technical guide delves into the synthesis and multifaceted applications of a particularly valuable fluorinated pyridine intermediate: Methyl 5-fluoro-6-methoxynicotinate . We will explore its synthesis, key chemical transformations, and its pivotal role as a precursor in the development of targeted therapies, with a particular focus on the burgeoning class of PRMT5 inhibitors for oncology.

Physicochemical Properties and Synthetic Overview

This compound (CAS 953780-40-0) is a substituted pyridine derivative with the molecular formula C₈H₈FNO₃.[5] The presence of three distinct functional groups—the methyl ester, the fluoro group, and the methoxy group—on the pyridine ring provides a versatile platform for a variety of chemical modifications.

Experimental Protocol: A Generalized Synthetic Approach

A potential synthetic route to this compound can be envisioned starting from a suitably substituted pyridine precursor. The following is a generalized, illustrative protocol based on common synthetic transformations in heterocyclic chemistry.

Step 1: Halogenation of a Pyridine Precursor

A suitable starting material, such as a hydroxypyridine derivative, can be halogenated to introduce a bromine or chlorine atom at a key position. This halogen then serves as a handle for subsequent functionalization.

Step 2: Introduction of the Methoxy Group

Nucleophilic aromatic substitution (SNAr) is a common method for introducing alkoxy groups onto an activated pyridine ring. The halogenated intermediate from Step 1 can be reacted with sodium methoxide in a suitable solvent, such as methanol or DMF, to yield the corresponding methoxy-substituted pyridine.

Step 3: Fluorination

The introduction of the fluorine atom can be achieved through various fluorinating agents. For aryl fluorinations, reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are often employed. Alternatively, a nucleophilic fluorination using a fluoride salt like potassium fluoride or cesium fluoride on an appropriately activated precursor can be considered.

Step 4: Carboxylation and Esterification

The carboxylic acid moiety can be introduced via several methods, including Grignard reaction with carbon dioxide followed by acidification, or through a palladium-catalyzed carbonylation reaction. The resulting carboxylic acid is then esterified to the methyl ester, typically by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like (trimethylsilyl)diazomethane.

Core Application: A Key Building Block for PRMT5 Inhibitors in Oncology

One of the most significant applications of this compound is in the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[6][7] PRMT5 is a critical enzyme involved in various cellular processes, and its overexpression has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.

The Significance of PRMT5 in Cancer

PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity can lead to aberrant cellular proliferation and survival, hallmarks of cancer. Therefore, the development of potent and selective PRMT5 inhibitors is a highly active area of cancer research.

Illustrative Synthetic Pathway to a PRMT5 Inhibitor Core

This compound serves as a key starting material for the construction of the core scaffold of several investigational PRMT5 inhibitors. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of a PRMT5 inhibitor.

In a typical synthetic sequence, the methyl ester of this compound is first converted to an amide by reaction with a suitable amine. This is a crucial step that introduces a key pharmacophoric element for interaction with the target protein. Subsequent reactions, which may include cyclizations and further functional group manipulations, lead to the formation of the complex heterocyclic core of the final PRMT5 inhibitor.

The Role of Fluorine and Methoxy Groups in Pharmacological Properties

The strategic placement of the fluorine and methoxy groups in this compound is critical for the pharmacological profile of the resulting drug candidates.

-

Fluorine: The electron-withdrawing nature of the fluorine atom can significantly impact the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds with the target protein. Furthermore, the C-F bond is highly resistant to metabolic degradation, which can enhance the in vivo half-life of the drug.[4]

-

Methoxy Group: The methoxy group can also participate in hydrogen bonding and can influence the overall lipophilicity and solubility of the molecule, which are key determinants of its pharmacokinetic properties.

Emerging Applications in PET Imaging

Beyond its role in synthesizing kinase inhibitors, the fluorinated pyridine scaffold of this compound also holds promise for the development of novel Positron Emission Tomography (PET) imaging agents. The introduction of a fluorine-18 radioisotope would allow for the non-invasive in vivo visualization and quantification of biological targets, a critical tool in both preclinical drug development and clinical diagnostics.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its versatile chemical handles and the beneficial properties imparted by the fluoro and methoxy substituents make it a highly valuable building block for the synthesis of a new generation of targeted therapies. The successful application of this intermediate in the development of PRMT5 inhibitors highlights its potential in oncology, and its utility is likely to expand to other therapeutic areas and diagnostic applications in the years to come. As our understanding of the intricate roles of fluorine in drug-target interactions continues to grow, the demand for sophisticated fluorinated intermediates like this compound will undoubtedly increase, driving further innovation in synthetic chemistry and drug discovery.

References

- 1. WO2022087373A1 - Methods of making nicotinic acid derivatives - Google Patents [patents.google.com]

- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]

- 5. americanelements.com [americanelements.com]

- 6. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]

- 7. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]

Navigating the Safety Landscape of Methyl 5-fluoro-6-methoxynicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive safety overview of Methyl 5-fluoro-6-methoxynicotinate (CAS No. 953780-40-0), a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. In the absence of a complete, officially published Safety Data Sheet (SDS) with comprehensive GHS classifications, this document synthesizes available data, expert analysis of its structural components, and safety information from closely related analogs to provide a robust framework for its safe handling, storage, and emergency management. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Compound Identification and Structural Rationale for Hazard Assessment

Before delving into specific safety protocols, it is crucial to understand the chemical identity of this compound and the structural motifs that inform its potential hazards.

| Identifier | Value | Source |

| Chemical Name | This compound | ChemicalBook |

| Synonyms | 5-Fluoro-6-methoxy-nicotinic acid methyl ester; 3-Pyridinecarboxylic acid, 5-fluoro-6-methoxy-, methyl ester | - |

| CAS Number | 953780-40-0 | ChemicalBook |

| Molecular Formula | C₈H₈FNO₃ | American Elements |

| Molecular Weight | 185.15 g/mol | American Elements |

The structure features three key components that guide our safety assessment:

-

A Pyridine Core: Pyridine and its derivatives are aromatic heterocyclic compounds.[1] While the core itself has known hazards, substitution can significantly alter its reactivity and biological activity.[2][3]

-

Fluorine Substitution: The presence of a fluorine atom can significantly impact a molecule's metabolic stability, but also its toxicity.[4] Fluorinated organic compounds can exhibit a wide range of toxicological profiles.

-

Nicotinate Ester and Methoxy Group: The methyl nicotinate portion is known to cause skin, eye, and respiratory irritation.[5][6] The methoxy group can influence the electronic properties and reactivity of the pyridine ring.[3]

Given the lack of a complete SDS, this guide extrapolates potential hazards from well-characterized analogs, a standard and necessary practice in research settings for novel compounds.

Hazard Identification and Classification: A Synthesized Approach

Based on the analysis of structural analogs, this compound should be handled as a substance with the following potential hazards until comprehensive toxicological data becomes available.

Likely GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement | Basis for Classification (Structural Analogs) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 2-Fluoro-3-methoxypyridine.[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for Methyl Nicotinate, 5-Fluoronicotinic Acid, and 2-Fluoro-3-methoxypyridine.[5][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for Methyl Nicotinate, 5-Fluoronicotinic Acid, and 2-Fluoro-3-methoxypyridine.[5][7][8] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | Based on data for Methyl Nicotinate, 5-Fluoronicotinic Acid, and 2-Fluoro-3-methoxypyridine.[8][9] |

Signal Word: Warning

Hazard Pictograms:

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

The Hierarchy of Controls

The most effective safety strategies involve engineering solutions that remove the hazard at its source.

Caption: Hierarchy of controls for safe handling.

-

Engineering Controls (Primary Barrier): All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The fume hood provides a physical barrier and active ventilation.

-

Administrative Controls (Procedural Safety):

-

Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound.

-

Ensure all personnel are trained on the potential hazards and emergency procedures.

-

Clearly label all containers with the compound name, CAS number, and appropriate hazard warnings.[9]

-

Maintain a clean and organized workspace to prevent accidental spills and contamination.

-

Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[10] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended for their chemical resistance.[1] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against skin contact.

-

-

Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Safe Handling, Storage, and Disposal Protocols

Adherence to proper procedures during handling, storage, and disposal is critical for preventing accidents and environmental contamination.

Handling

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Storage

-

Container: Store in a tightly sealed, clearly labeled container.[9]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Disposal

-

Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

-

Disposal Procedure: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]

Emergency Procedures: A Validated Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Caption: A workflow for responding to emergencies.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Accidental Release Measures

-

Small Spills:

-

Ensure the area is well-ventilated and wear appropriate PPE.

-

Absorb spills of solutions with an inert material (e.g., vermiculite, sand).

-

For solid spills, carefully sweep up the material to avoid creating dust.[9]

-

Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.[9]

-

-

Large Spills:

-

Evacuate the area immediately.[9]

-

Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

-

Physical and Chemical Properties & Stability and Reactivity

Understanding the physical properties and chemical stability is vital for safe storage and handling.

| Property | Value | Source/Note |

| Appearance | Solid | Based on typical nicotinate esters. |

| Solubility | Likely soluble in common organic solvents. | Based on general properties of similar compounds. |

| Stability | Stable under normal storage conditions. | Based on data for related methoxypyridines.[3] |

| Conditions to Avoid | High temperatures, direct sunlight, and moisture. | General recommendation for organic compounds. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | General recommendation for substituted pyridines.[9] |

| Hazardous Decomposition Products | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride. | Inferred from elemental composition. |

Toxicological Information: An Evidence-Based Assessment

As no specific toxicological studies on this compound are publicly available, this assessment is based on the known effects of its structural components.

-

Acute Toxicity: Harmful if swallowed is predicted based on the GHS classification of 2-fluoro-3-methoxypyridine.[7]

-

Irritation: The nicotinate ester moiety is a known skin, eye, and respiratory irritant.[5][6] This is strongly supported by data on fluorinated nicotinic acids and other substituted pyridines.[8]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of specific data, it should be handled with the prudence afforded to all new chemical entities. No component of the closely related methyl nicotinate is listed as a carcinogen by IARC, NTP, or OSHA.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, and wearing the correct personal protective equipment. While a comprehensive, official Safety Data Sheet is not yet available, a thorough analysis of its structural components and data from closely related analogs provides a strong foundation for a robust safety protocol. By understanding the "why" behind these safety measures, researchers can foster a culture of safety and responsibility in the laboratory.

References

- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 2. lobachemie.com [lobachemie.com]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. nj.gov [nj.gov]

An In-depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated heterocycles particularly valuable. Among these, Methyl 5-fluoro-6-methoxynicotinate stands out as a critical building block. Its substituted pyridine core is a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, a plausible synthetic pathway, and its applications in the development of novel therapeutics.

I. Commercial Availability and Physicochemical Properties

This compound is readily available from various commercial suppliers, ensuring a consistent supply for research and development activities. This accessibility is crucial for its adoption in drug discovery pipelines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 953780-40-0 | [1] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| IUPAC Name | methyl 5-fluoro-6-methoxypyridine-3-carboxylate | |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% |

II. Synthesis of this compound: A Proposed Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible and efficient synthetic route can be devised based on established pyridine chemistry. The following proposed pathway leverages common starting materials and well-understood reaction mechanisms.

A potential synthetic route could start from a commercially available di-substituted pyridine, such as methyl 2,6-dichloropyridine-3-carboxylate. A regioselective nucleophilic aromatic substitution (SNAr) can be employed to introduce the methoxy group, followed by a halogen exchange reaction to introduce the fluorine atom.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 6-chloro-2-methoxypyridine-3-carboxylate

-

To a solution of methyl 2,6-dichloropyridine-3-carboxylate in methanol, add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 6-chloro-2-methoxypyridine-3-carboxylate.

Step 2: Synthesis of this compound

-

In a flask, combine methyl 6-chloro-2-methoxypyridine-3-carboxylate, potassium fluoride, and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.

-

Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to afford this compound.

III. Spectroscopic Characterization (Predicted)

Definitive, experimentally-derived spectroscopic data for this compound is not widely available. However, based on its chemical structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons (2H, complex multiplet) - Methoxy protons (3H, singlet) - Methyl ester protons (3H, singlet) |

| ¹³C NMR | - Carbonyl carbon (~165 ppm) - Aromatic carbons (5 signals, shifts influenced by fluorine and methoxy substituents) - Methoxy carbon (~55 ppm) - Methyl ester carbon (~52 ppm) |

| IR (Infrared) | - C=O stretch (ester) ~1720 cm⁻¹ - C-O stretch (ester and ether) ~1250-1000 cm⁻¹ - C-F stretch ~1100-1000 cm⁻¹ - Aromatic C-H and C=C stretches |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 185.05 |

IV. Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of both a fluorine atom and a methoxy group on the pyridine ring offers several advantages in drug design:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the methoxy group can influence solubility and electronic properties.

-

Vector for Further Functionalization: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. The pyridine nitrogen can also be a site for further modification.

-

Scaffold for Bioactive Molecules: Nicotinate derivatives are found in a wide range of biologically active compounds, including anti-infective agents and kinase inhibitors. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel analogs in these therapeutic areas. For instance, related fluorinated nicotinic acid derivatives have been utilized as key intermediates in the synthesis of PRMT5 inhibitors, which are being investigated for the treatment of various cancers.

Caption: Potential applications of this compound in drug discovery.

V. Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemists. Its unique substitution pattern provides a strategic advantage in the design and synthesis of novel therapeutic agents. While detailed synthetic and spectroscopic data in the public domain is limited, this guide provides a robust framework based on established chemical principles to facilitate its use in research and development. The continued exploration of this and similar fluorinated scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

The Strategic Role of Fluorine in the Bioactivity of Methyl 5-fluoro-6-methoxynicotinate: A Technical Guide

Introduction: The Subtle Power of a Single Atom

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing the therapeutic potential of lead compounds.[1] Its unique physicochemical properties—high electronegativity, small atomic radius, and the ability to form a strong carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide delves into the specific role of the fluorine atom in Methyl 5-fluoro-6-methoxynicotinate, a fluorinated pyridine derivative. While direct literature on this specific molecule is nascent, we can, by applying established principles of medicinal chemistry and bioisosterism, construct a robust hypothesis regarding the impact of its fluorine substituent.[3][4] This document will serve as a technical and methodological resource for researchers and drug development professionals, providing both the theoretical underpinnings and the practical experimental workflows to investigate the bioactivity of this compound.

The pyridine ring is a common scaffold in numerous bioactive molecules, and its derivatives are of significant interest in medicinal chemistry.[5] The introduction of a fluorine atom, as in this compound, is a deliberate modification intended to enhance its drug-like properties. This guide will explore the multifaceted role of this fluorine atom, from its influence on metabolic stability and receptor binding to its effects on overall bioavailability.

Section 1: Theoretical Framework - Predicting the Impact of Fluorination

The substitution of a hydrogen atom with fluorine at the 5-position of the pyridine ring in this compound is predicted to have several key effects on its bioactivity. These effects are rooted in the fundamental physicochemical properties of fluorine.

Enhanced Metabolic Stability

A primary motivation for introducing fluorine into a drug candidate is to block metabolic "soft spots."[6] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[7] In the case of this compound, the 5-position on the pyridine ring could be susceptible to oxidative metabolism. By replacing the hydrogen at this position with fluorine, it is hypothesized that the molecule will exhibit increased resistance to metabolic degradation, leading to a longer biological half-life and improved bioavailability.

The general mechanism of metabolic stabilization through fluorination is depicted below:

Modulation of Receptor Binding Affinity

The high electronegativity of fluorine can alter the electronic distribution within the pyridine ring, influencing how the molecule interacts with its biological target.[8] For nicotinic acid derivatives, which often target nicotinic acetylcholine receptors (nAChRs), this can be particularly impactful.[9] The fluorine atom can:

-

Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its protonation state at physiological pH and potentially influencing its interaction with acidic residues in a receptor binding pocket.

-

Engage in Orthogonal Multipolar Interactions: The C-F bond can participate in favorable electrostatic interactions with electron-rich or electron-poor regions of the receptor, contributing to binding affinity.[10]

-

Induce Favorable Conformations: Fluorine substitution can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that enhances binding.

These subtle electronic and steric effects can lead to increased potency and selectivity for the target receptor.

Physicochemical Property Modification

Fluorine substitution can also modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Effect of Fluorination | Rationale |

| Lipophilicity (logP) | Increase | The substitution of hydrogen with the more lipophilic fluorine atom is expected to increase the molecule's affinity for lipid environments, potentially improving membrane permeability. |

| Aqueous Solubility | Decrease | Increased lipophilicity can sometimes lead to reduced aqueous solubility. This is a critical parameter to balance for oral bioavailability. |

| Dipole Moment | Increase | The highly polar C-F bond will increase the molecule's overall dipole moment, which can influence its interactions with polar environments and transport proteins. |

Section 2: Experimental Validation - A Methodological Guide

The theoretical predictions outlined above must be validated through rigorous experimental testing. The following section provides detailed protocols for key in vitro assays to characterize the bioactivity of this compound.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the susceptibility of the compound to metabolism by liver enzymes.[11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.[12]

Materials:

-

Human Liver Microsomes (HLMs)[13]

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Test compound (this compound)

-

Positive control compounds (e.g., midazolam, verapamil)

-

LC-MS/MS system[1]

Protocol:

-

Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls in buffer.

-

Incubation: Pre-warm the HLM solution and test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14][15]

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line will be used to calculate the half-life (t½ = -0.693/slope). Intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) / (protein concentration).

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay will determine the binding affinity of this compound for specific nAChR subtypes.[16]

Objective: To determine the inhibition constant (Ki) of the test compound for a specific nAChR subtype (e.g., α4β2, α7) using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the nAChR subtype of interest[17]

-

Radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin)

-

Unlabeled competitor (the test compound)

-

Non-specific binding control (e.g., high concentration of nicotine)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled nicotine), and competitor binding (membranes + radioligand + varying concentrations of the test compound).

-

Incubation: Add the components to the wells and incubate at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: Metabolite Identification and Structural Elucidation

Should the metabolic stability assay indicate that this compound is metabolized, the next crucial step is to identify the resulting metabolites.

Objective: To identify the structure of metabolites formed from the incubation of this compound with human liver microsomes.

Methodology: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the primary tool for metabolite identification.[18] By comparing the mass spectra of the parent compound with those of potential metabolites, it is possible to identify common metabolic transformations such as hydroxylation, demethylation, or glucuronidation. The presence of the fluorine atom provides a unique isotopic signature that can aid in tracking the fluorinated core of the molecule through metabolic pathways.

The potential primary metabolic pathways for this compound are O-demethylation of the methoxy group and hydrolysis of the methyl ester.

Conclusion

The introduction of a fluorine atom into the structure of this compound represents a strategic approach to enhance its potential as a bioactive molecule. Based on established principles of medicinal chemistry, it is hypothesized that this modification will lead to increased metabolic stability and modulate its binding affinity for its biological target. This guide provides a comprehensive framework for the experimental validation of these hypotheses, outlining detailed protocols for key in vitro assays. The successful execution of these studies will provide critical insights into the structure-activity relationship of this compound and guide its further development as a potential therapeutic agent.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. One moment, please... [mttlab.eu]

- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 15. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. jneurosci.org [jneurosci.org]

- 18. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Exploratory Reactions of Methyl 5-fluoro-6-methoxynicotinate

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyridine ring is a privileged scaffold, prized for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. The strategic functionalization of this core structure is a key activity in drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

Methyl 5-fluoro-6-methoxynicotinate is a pyridine-based building block of significant interest. Its structure is decorated with three distinct functional groups, each imparting unique reactivity and potential for molecular elaboration:

-

The Methyl Ester: A versatile handle for conversion into amides, carboxylic acids, or alcohols, enabling the introduction of diverse pharmacophoric elements.

-

The 5-Fluoro Group: The introduction of fluorine can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[1] In the context of the pyridine ring, it also serves as an activating group for certain substitution reactions.

-

The 6-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring and can act as a leaving group in nucleophilic aromatic substitution reactions.

This guide provides a comprehensive exploration of the primary reaction pathways available for this compound. We will delve into the mechanistic rationale behind these transformations, provide field-tested experimental protocols, and discuss the strategic considerations for employing this versatile scaffold in drug development programs.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles. This reactivity is further enhanced by the presence of the electron-withdrawing fluorine atom and the ester group. Nucleophilic Aromatic Substitution (SNAr) is therefore a primary and powerful strategy for modifying the core of this compound.

Mechanistic Rationale and Regioselectivity

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] Subsequently, a leaving group is expelled, restoring the aromaticity of the ring.

For this compound, two potential leaving groups exist: the 5-fluoro and the 6-methoxy groups.

-

Reactivity at C6: The methoxy group at the C6 position is ortho to the ring nitrogen, a position highly activated towards nucleophilic attack. Displacement of the methoxy group is a common pathway, particularly with strong nucleophiles like amines and thiols.

-

Reactivity at C5: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate Meisenheimer complex.[3][4] However, its position meta to the ring nitrogen makes it less activated than the C6 position.

Generally, nucleophilic attack will preferentially occur at the most electron-deficient position that bears a suitable leaving group, which is typically the C6 position in this scaffold.

Representative SNAr Transformations

A variety of nucleophiles can be employed to displace the 6-methoxy group, leading to a diverse array of functionalized pyridines. A notable example is the synthesis of methyl 5-fluoro-6-phenoxynicotinate, which proceeds via displacement of a leaving group at the 6-position by a phenoxide nucleophile.[5]

| Nucleophile | Reagent Example | Product Class | Strategic Importance |

| Amines | Benzylamine, Morpholine | 6-Aminonicotinates | Introduction of key hydrogen bond donors/acceptors, modulation of solubility and basicity. |

| Alkoxides | Sodium Phenoxide | 6-Aryloxynicotinates | Formation of diaryl ether linkages, common in many bioactive molecules. |

| Thiols | Thiophenol | 6-Thioethernicotinates | Introduction of sulfur-containing moieties for alternative binding interactions. |

Detailed Protocol 1: SNAr with an Amine Nucleophile

This protocol describes a representative procedure for the displacement of the 6-methoxy group with a primary amine, such as benzylamine.

Objective: To synthesize Methyl 6-(benzylamino)-5-fluoronicotinate.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.5 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

-

Add anhydrous DMF to dissolve the solids (target concentration ~0.5 M).

-

Add benzylamine (1.5 equiv) to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aminonicotinate derivative.

Part 2: Transformations of the Methyl Ester Group

The methyl ester at the C3 position is a versatile functional handle for diversification. Its conversion to carboxylic acids or amides is fundamental to building more complex molecules, particularly in peptide and small molecule drug discovery.

Hydrolysis to 5-fluoro-6-methoxynicotinic acid

The saponification (base-catalyzed hydrolysis) of the methyl ester provides the corresponding carboxylic acid. This transformation is often a critical first step, as the resulting acid is the immediate precursor for amide bond formation. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol.[6]

Detailed Protocol 2: Ester Hydrolysis (Saponification)

Objective: To synthesize 5-fluoro-6-methoxynicotinic acid.

Materials:

-

This compound (1.0 equiv)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equiv)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 equiv) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 equiv) to the solution at room temperature.

-

Stir the mixture vigorously for 2-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[7]

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-